molecular formula C10H8BrClO4 B6301514 Dimethyl 4-bromo-5-chlorophthalate CAS No. 1855005-37-6

Dimethyl 4-bromo-5-chlorophthalate

Cat. No.: B6301514
CAS No.: 1855005-37-6
M. Wt: 307.52 g/mol
InChI Key: AXWMWQPODVTRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-bromo-5-chlorophthalate is an organic compound with the molecular formula C10H8BrClO4. It is a derivative of phthalic acid, where the hydrogen atoms on the aromatic ring are substituted with bromine and chlorine atoms at the 4 and 5 positions, respectively, and the carboxylic acid groups are esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-bromo-5-chlorophthalate typically involves the esterification of 4-bromo-5-chlorophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors where the phthalic acid derivative is mixed with methanol and sulfuric acid. The mixture is heated under reflux, and the product is purified through distillation and recrystallization to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-bromo-5-chlorophthalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted phthalates with different functional groups.

    Ester Hydrolysis: 4-bromo-5-chlorophthalic acid.

    Oxidation: Phthalic anhydride derivatives.

    Reduction: Reduced aromatic compounds with altered functional groups.

Scientific Research Applications

Dimethyl 4-bromo-5-chlorophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-bromo-5-chlorophthalate involves its interaction with various molecular targets. The bromine and chlorine substituents on the aromatic ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

  • Dimethyl 4-bromo-5-fluorophthalate
  • Dimethyl 4-chloro-5-fluorophthalate
  • Dimethyl 4-bromo-5-iodophthalate

Comparison: Dimethyl 4-bromo-5-chlorophthalate is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s electronic properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

dimethyl 4-bromo-5-chlorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWMWQPODVTRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334537
Record name Dimethyl 4-bromo-5-chlorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855005-37-6
Record name Dimethyl 4-bromo-5-chlorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.